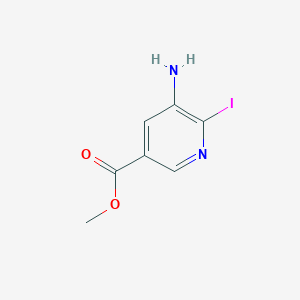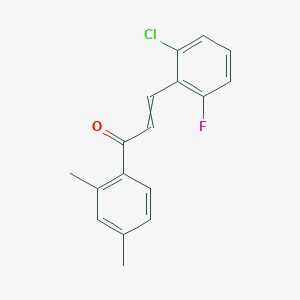
6-(Aminomethyl)pyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)pyridine-2,4-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridine-2,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,4-diamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Purification: The product is purified through crystallization or distillation to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Aminomethyl)pyridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: An organic compound with a similar structure but lacking the additional amino group at the 4-position.
Pyridine-2,4-diamine: A precursor in the synthesis of 6-(Aminomethyl)pyridine-2,4-diamine.
Uniqueness
This compound is unique due to the presence of both aminomethyl and diamine groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-(aminomethyl)pyridine-2,4-diamine |
InChI |
InChI=1S/C6H10N4/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3,7H2,(H4,8,9,10) |
InChI Key |
GWIXMOPJCRFSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


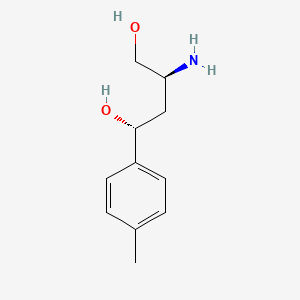
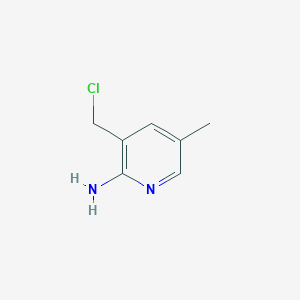
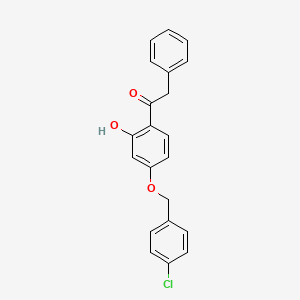
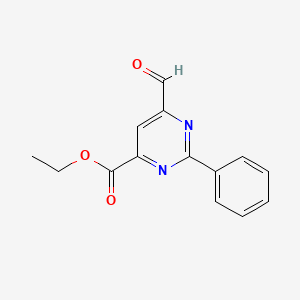
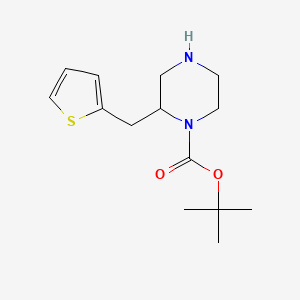
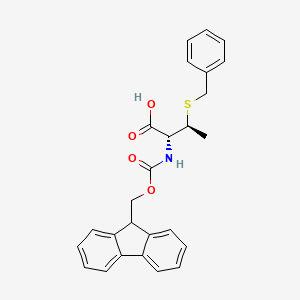
![3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile](/img/structure/B14863200.png)
![Racemic-2-((1R,3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B14863204.png)
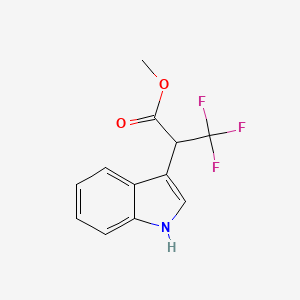

![4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide](/img/structure/B14863224.png)
![N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B14863225.png)
